molecular formula C25H24FNO B1161524 (1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone

(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone

Cat. No.: B1161524
M. Wt: 373.5
InChI Key: UIDBGAPPHLZBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MAM2201 N-(4-fluoropentyl) isomer is a derivative of MAM2201, which is a synthetic cannabinoid (CB) that is closely related, structurally, to AM2201 and JWH 122, two compounds which display high affinities for both CB receptors. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.

Scientific Research Applications

Analytical and Forensic Applications

  • MAM2201 and its isomers have been subjects of forensic science research, particularly in the differentiation and identification of synthetic cannabinoids. For instance, techniques like gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy have been used to separate and identify fluoropentyl positional isomers of fluoro-PB-22, a compound structurally related to MAM2201 (Tang et al., 2017).

Chemico-Physical Studies

  • Studies have been conducted to understand the photophysical properties of compounds similar to MAM2201. For example, research on photoswitchable derivatives has provided insights into isomerization and fluorescence properties, which are relevant to the understanding of similar synthetic cannabinoids (Casimiro et al., 2020).
  • Research into the influence of fluorine atoms on intramolecular hydrogen bonding and isomerization in fluorinated compounds offers insights into the chemico-physical behavior of compounds like MAM2201 (Vries & Muyskens, 2016).

Material Science Applications

  • In material science, investigations into the photophysical properties and isomerization of organic compounds can inform the development of advanced materials with specific optical or electronic properties, which could indirectly relate to substances like MAM2201 (Liu et al., 2020).

Drug Development and Chemical Analysis

  • The study of MAM2201 and related compounds assists in the development of analytical methods for new psychoactive substances. This is crucial for forensic and regulatory purposes, as seen in the identification and quantification of synthetic cannabinoids (Lee et al., 2019).

Properties

Molecular Formula

C25H24FNO

Molecular Weight

373.5

IUPAC Name

[1-(4-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone

InChI

InChI=1S/C25H24FNO/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-27(15-7-8-18(2)26)24-12-6-5-11-21(23)24/h3-6,9-14,16,18H,7-8,15H2,1-2H3

InChI Key

UIDBGAPPHLZBPM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)F

Synonyms

(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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